Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate is a biphenyl-derived ester featuring hydroxyl (-OH) and methoxy (-OCH₃) substituents at the 6- and 3'-positions, respectively. This compound belongs to a class of aromatic esters with diverse applications in medicinal chemistry and materials science. Its structure combines polar (hydroxyl) and moderately lipophilic (methoxy) groups, which influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
methyl 4-hydroxy-3-(3-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-3-4-10(8-12)13-9-11(15(17)19-2)6-7-14(13)16/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNLMUMNNHSVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-boronic acid with methyl 3-bromobenzoate in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 6-oxo-3’-methoxy-[1,1’-biphenyl]-3-carboxylate.
Reduction: Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:
Substituent Effects on Physicochemical Properties
- Hydroxyl (-OH) Groups: Enhance polarity and hydrogen-bonding capacity, improving aqueous solubility. The 6-OH group in the target compound may confer antioxidant or metal-chelating properties, akin to phenolic analogs .
- Methoxy (-OCH₃) Groups : Moderate lipophilicity and metabolic stability. The 3'-OCH₃ in the target compound may hinder oxidation compared to hydroxyl groups but reduce solubility relative to acetamido derivatives (e.g., 1k) .
Biological Activity
Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a biphenyl core with hydroxyl and methoxy substituents, which may influence its interactions with biological systems. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H14O4
- Molecular Weight : 258.27 g/mol
- Structure : The compound consists of two aromatic rings (biphenyl) with hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as a carboxylate ester group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Hydrogen Bonding : The hydroxyl and carboxylate groups can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and gene expression.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO201 (human colorectal) | <10 | Induces apoptosis via caspase activation |
| MDA-MB-231 (breast cancer) | 15 | G0/G1 phase cell cycle arrest |
| A549 (lung cancer) | >30 | Minimal effect observed |
Case Study : In a study evaluating the compound's effects on COLO201 cells, it was found to induce significant apoptosis at concentrations below 10 µM. The study noted that the compound triggered caspase activation, leading to programmed cell death .
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown promise as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Research Findings
Several studies have contributed to the understanding of this compound's biological activities:
- Cytotoxicity Assessment : A comprehensive study assessed the cytotoxicity of various derivatives of biphenyl compounds, including this compound. The results indicated that modifications to the substituents significantly affected their anticancer potency .
- Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with this compound resulted in cell cycle arrest in specific phases depending on the cell line, highlighting its potential as a chemotherapeutic agent .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that the positioning and nature of substituents on the biphenyl core are crucial for enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
